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Compound of Interest

2-Aminocarbonylphenylboronic
Compound Name: d
aci

Cat. No.: B151090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminocarbonylphenylboronic
acid (CAS Number: 380430-54-6), a versatile building block in organic synthesis and a key
intermediate in the development of novel therapeutics. This document collates its
physicochemical properties, spectroscopic data, synthesis and purification protocols, and key
applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the
synthesis of kinase inhibitors.

Physicochemical and Safety Data

2-Aminocarbonylphenylboronic acid, also known as (2-carbamoylphenyl)boronic acid, is a
solid, typically appearing as a powder.[1][2] Key quantitative data for this compound are
summarized in the table below.
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Property Value Reference
CAS Number 380430-54-6 [1]
Molecular Formula C7HsBNOs3 [1]
Molecular Weight 164.95 g/mol [1]
Melting Point 226-230 °C [3]
Boiling Point 410.3 °C at 760 mmHg [3]
Density 1.32 g/cm3 [3]
InChi Key LBWJITKOVBMVJJIX- o]

UHFFFAOYSA-N
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Canonical SMILES [3]
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Safety Information:

2-Aminocarbonylphenylboronic acid is classified as an irritant and may be harmful if
swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and
a lab coat, should be worn when handling this compound.[4] Work should be conducted in a
well-ventilated area or a fume hood.[4]

Hazard Statement Code
Harmful if swallowed H302
Causes skin irritation H315
Causes serious eye irritation H319
May cause respiratory irritation H335

Note: This is not an exhaustive list of all potential hazards. Please consult the full Safety Data
Sheet (SDS) before use.

Spectroscopic Data
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Spectroscopic data is crucial for the identification and characterization of 2-
Aminocarbonylphenylboronic acid. The following tables provide expected ranges for NMR
and IR spectral data based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expected Chemical Shift (3,

Nucleus Functional Group
ppm)
1H NMR Aromatic C-H 6.0-9.5
Amide N-H 5.0 - 9.0 (broad)
] ] 4.0 - 6.0 (broad, may
Boronic acid O-H
exchange)
13C NMR Carbonyl C=0 160 - 180
Aromatic C 110 - 160

Note: Actual chemical shifts are dependent on the solvent and concentration.

Infrared (IR) Spectroscopy:

. o Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm—1)

N-H (Amide) Stretch 3100 - 3500 Medium, Broad
O-H (Boronic Acid) Stretch 3200 - 3600 Broad

C-H (Aromatic) Stretch 3000 - 3100 Medium

C=0 (Amide) Stretch 1630 - 1695 Strong

C=C (Aromatic) Stretch 1450 - 1600 Medium

B-O Stretch 1310 - 1380 Strong

B-C Stretch 1000 - 1100 Medium
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Solubility Profile

Quantitative solubility data for 2-Aminocarbonylphenylboronic acid in common organic
solvents is not extensively reported in the literature. However, based on the behavior of
analogous compounds like phenylboronic acid, a qualitative solubility profile can be inferred.
Boronic acids generally exhibit higher solubility in polar organic solvents.

Solvent Class Solvent Examples Expected Solubility
Protic Polar Water, Methanol, Ethanol Moderate to High
Aprotic Polar DMSO, DMF, Acetonitrile High

Ethers THF, Diethyl ether Moderate
Halogenated Dichloromethane, Chloroform Low to Moderate
Non-polar Hexanes, Toluene Very Low

Experimental Protocol for Solubility Determination (Kinetic Method):

This protocol provides a general method for determining the kinetic solubility of 2-
Aminocarbonylphenylboronic acid in a 96-well plate format.

e Stock Solution Preparation: Prepare a 10 mM stock solution of 2-
Aminocarbonylphenylboronic acid in 100% dimethyl sulfoxide (DMSO).

o Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to
create a concentration gradient.

¢ Solvent Addition: In a separate 96-well plate, dispense the desired aqueous or organic
solvent.

e Compound Addition: Transfer a small volume (e.g., 2 puL) from the DMSO dilution plate to the
corresponding wells of the solvent-containing plate. The final DMSO concentration should be
low (e.g., 1-2%).

 Incubation: Seal the plate and agitate at room temperature for a defined period (e.g., 2
hours).
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» Precipitation Detection: Analyze the plate for precipitation using a nephelometer or by visual
inspection. The highest concentration at which no precipitate is observed is the kinetic
solubility.

Synthesis and Purification

While a specific, detailed synthesis protocol for 2-Aminocarbonylphenylboronic acid is not
readily available in the public domain, a general and plausible synthetic route can be
extrapolated from established methods for preparing similar phenylboronic acids. One common
approach involves the Miyaura borylation of a corresponding aryl halide.

Hypothetical Synthesis Workflow:

[Z-Bromobenzamide) Gis(pinacolato)diboron ( Pd Catalyst (e.g., Pd(dppf)Cl2) ) Base (e.g., KOAc) Solvent (e.g., Dioxane)

Y

»_| Miyaura Borylation | __
 J

Intermediate

Y

G—(4,4,5,5-Tetramethyl-1,3,2-dioxaboro|an—2-yl)benzamida

Y

[Acidic Hydrolysis (e.g., HCI))

Final Product

Y

[Z-Aminocarbonylphenylboronic aci(D

Click to download full resolution via product page

Caption: Hypothetical synthesis of 2-Aminocarbonylphenylboronic acid.
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General Purification Protocol for Boronic Acids:

A common method for purifying boronic acids involves an acid-base extraction.

Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

o Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH). The
boronic acid will deprotonate to form a water-soluble boronate salt.

o Separation: Separate the aqueous layer containing the boronate salt from the organic layer
containing non-acidic impurities.

 Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M
HCI) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the
solution.

« |solation: Collect the precipitated solid by vacuum filtration.
e Washing: Wash the solid with cold water to remove any remaining salts.

e Drying: Dry the purified 2-Aminocarbonylphenylboronic acid under vacuum.

Applications in Chemical Synthesis and Drug

Discovery
Suzuki-Miyaura Cross-Coupling Reactions

2-Aminocarbonylphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-
Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-
carbon bonds, particularly for the synthesis of biaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol for the coupling of an aryl halide with 2-
Aminocarbonylphenylboronic acid.

¢ Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), 2-
Aminocarbonylphenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)a,
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2-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 equiv.).

 Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

» Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g.,
dioxane, toluene, or DMF) and water.

e Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
until the reaction is complete, as monitored by TLC or LC-MS.

e Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g.,
ethyl acetate). Wash the organic layer with water and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by flash column chromatography on silica gel to
yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction:
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Role in Drug Discovery: RIPK2 Inhibitors

2-Aminocarbonylphenylboronic acid serves as a crucial starting material in the synthesis of
small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is
a key signaling protein in the NOD-like receptor (NLR) pathway, which is involved in the innate
immune response to bacterial pathogens.[5] Dysregulation of this pathway is implicated in
various inflammatory diseases.[4]

The RIPK2 Signaling Pathway:

Upon activation by bacterial peptidoglycans, NOD1 or NOD2 receptors recruit RIPK2.[5] This
leads to the ubiquitination of RIPK2, which then acts as a scaffold to activate downstream
signaling cascades, including the NF-kB and MAPK pathways.[5] The activation of these
pathways results in the production of pro-inflammatory cytokines.[4] Inhibitors derived from 2-
aminocarbonylphenylboronic acid can block the kinase activity of RIPK2, thereby disrupting
this inflammatory cascade.[6]
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Caption: Simplified RIPK2 signaling pathway and the point of inhibition.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b151090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Aminocarbonylphenylboronic acid is a valuable and versatile reagent for researchers in
organic synthesis and medicinal chemistry. Its utility in constructing complex molecular
architectures through Suzuki-Miyaura coupling and its role as a precursor to potent kinase
inhibitors highlight its importance in modern drug discovery. This guide provides a foundational
understanding of its properties and applications, enabling scientists to effectively utilize this
compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. par.nsf.gov [par.nsf.gov]
2. cpb-us-el.wpmucdn.com [cpb-us-el.wpmucdn.com]
3. d-nb.info [d-nb.info]
o 4. researchgate.net [researchgate.net]
5. cris.unibo.it [cris.unibo.it]
6. compoundchem.com [compoundchem.com]

« To cite this document: BenchChem. [An In-depth Technical Guide to 2-
Aminocarbonylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151090#2-aminocarbonylphenylboronic-acid-cas-
number-380430-54-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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